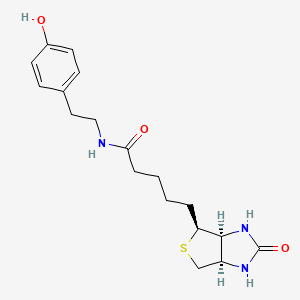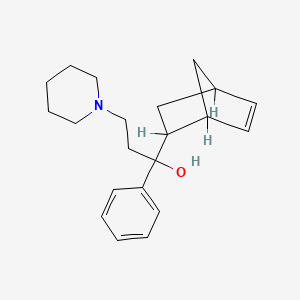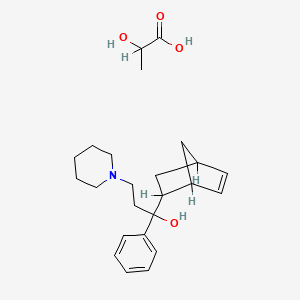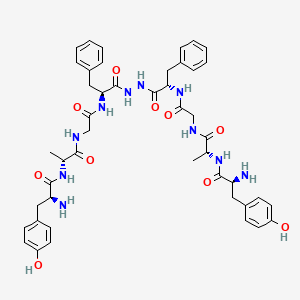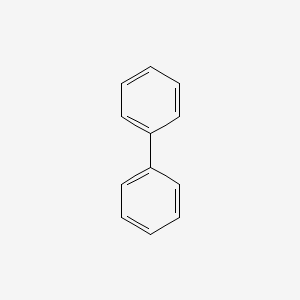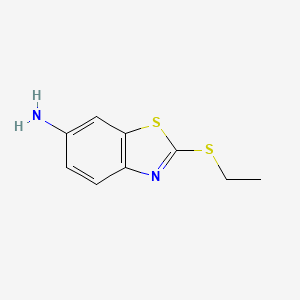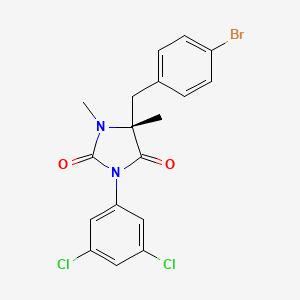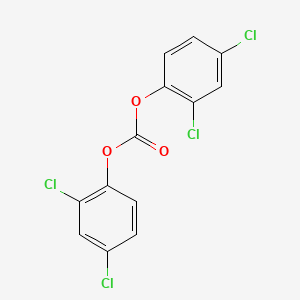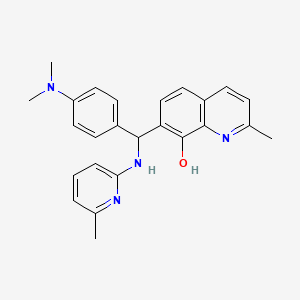
BoNT-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Botulinum neurotoxin type A (BoNT-IN-2) is a potent neurotoxin produced by the bacterium Clostridium botulinum. It is one of the most toxic substances known and is used in various therapeutic and cosmetic applications. This compound works by inhibiting the release of acetylcholine at the neuromuscular junction, leading to muscle paralysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The production of BoNT-IN-2 involves the cultivation of Clostridium botulinum under anaerobic conditions. The bacteria are grown in a nutrient-rich medium, and the toxin is harvested from the culture supernatant. The purification process includes several steps such as precipitation, chromatography, and filtration to isolate the neurotoxin from other bacterial proteins and impurities .
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The fermentation process is carefully controlled to optimize toxin yield. After fermentation, the toxin is purified using advanced techniques such as ion-exchange chromatography and size-exclusion chromatography to ensure high purity and potency .
Chemical Reactions Analysis
Types of Reactions: BoNT-IN-2 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the toxin’s structure and activity for various applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include reducing agents like dithiothreitol (DTT) and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled conditions to maintain the stability and activity of the toxin .
Major Products Formed: The major products formed from these reactions include modified versions of this compound with altered activity and stability. These modifications are crucial for developing new therapeutic applications and improving the toxin’s efficacy .
Scientific Research Applications
BoNT-IN-2 has a wide range of scientific research applications. In chemistry, it is used to study protein-protein interactions and enzyme mechanisms. In biology, it is employed to investigate neuronal signaling pathways and synaptic transmission. In medicine, this compound is used to treat various conditions such as muscle spasticity, chronic migraines, and hyperhidrosis. Additionally, it has applications in the cosmetic industry for reducing wrinkles and fine lines .
Mechanism of Action
BoNT-IN-2 exerts its effects by binding to specific receptors on the presynaptic membrane of cholinergic neurons. Once bound, the toxin is internalized into the neuron via endocytosis. Inside the neuron, this compound cleaves SNARE proteins, which are essential for the release of acetylcholine. By disrupting the SNARE complex, this compound inhibits neurotransmitter release, leading to muscle paralysis .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to BoNT-IN-2 include other serotypes of botulinum neurotoxin such as BoNT-A, BoNT-B, and BoNT-C. These toxins share a similar mechanism of action but differ in their potency, duration of action, and clinical applications .
Uniqueness: this compound is unique due to its specific binding affinity and rapid onset of action. Compared to other botulinum neurotoxin serotypes, this compound has a higher potency and a longer duration of effect, making it particularly effective for therapeutic and cosmetic applications .
Properties
Molecular Formula |
C25H26N4O |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
7-[[4-(dimethylamino)phenyl]-[(6-methylpyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol |
InChI |
InChI=1S/C25H26N4O/c1-16-6-5-7-22(26-16)28-23(18-10-13-20(14-11-18)29(3)4)21-15-12-19-9-8-17(2)27-24(19)25(21)30/h5-15,23,30H,1-4H3,(H,26,28) |
InChI Key |
HOCWFUDKLDDDRQ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(C2=CC=C(C=C2)N(C)C)C3=C(C4=C(C=CC(=N4)C)C=C3)O |
Canonical SMILES |
CC1=NC(=CC=C1)NC(C2=CC=C(C=C2)N(C)C)C3=C(C4=C(C=CC(=N4)C)C=C3)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BoNT inhibitor; compound 33; BoNTIN33; BoNTIN-33; BoNT-IN33; BoNT-IN-33 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


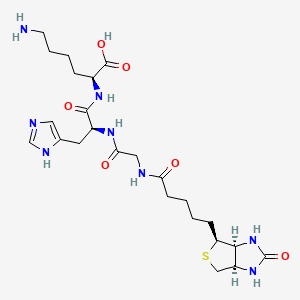


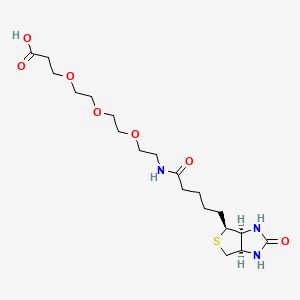
![N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1667291.png)
